molecular formula C17H25ClN6O3 B6335387 H-Arg-Trp-OHhydrochloride CAS No. 30167-41-0

H-Arg-Trp-OHhydrochloride

Cat. No.: B6335387
CAS No.: 30167-41-0
M. Wt: 396.9 g/mol
InChI Key: FLFXAWNXBCWGRL-KYSPHBLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Trp-OH hydrochloride is a dipeptide compound composed of the amino acids arginine and tryptophan, with a hydrochloride salt form. This compound has garnered interest in scientific research due to its potential biological activities and therapeutic applications .

Mechanism of Action

Target of Action

The primary target of the compound H-Arg-Trp-OH hydrochloride, also known as WR, is the Peroxisome Proliferator-Activated Receptor (PPAR) α . PPARα is a nuclear receptor that belongs to the steroid/thyroid hormone receptor superfamily . It plays a crucial role in the regulation of genes involved in the metabolism of lipids and glucose, as well as in cell development and differentiation .

Mode of Action

WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The direct binding of WR to PPARα leads to conformational changes and the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα .

Biochemical Pathways

The activation of PPARα by WR influences several biochemical pathways. Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This process occurs in mitochondria, peroxisomes, and microsomes in the liver . Additionally, WR has been found to induce cellular fatty acid uptake .

Result of Action

The activation of PPARα by WR leads to a reduction in intracellular triglyceride accumulation in lipid-loaded hepatocytes . This suggests that WR could potentially be used to reduce hepatic lipid accumulation, which is often associated with conditions such as non-alcoholic fatty liver disease .

Action Environment

The action of WR is likely influenced by various environmental factors. For instance, the presence of lipids in the environment could potentially enhance the uptake of fatty acids induced by WR . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Trp-OH hydrochloride typically involves the coupling of arginine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of H-Arg-Trp-OH hydrochloride may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Trp-OH hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a model compound in peptide synthesis and analytical studies.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential as a therapeutic agent in metabolic disorders and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and nutraceuticals

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Phe-OH hydrochloride: Another dipeptide with arginine and phenylalanine.

    H-Arg-Tyr-OH hydrochloride: A dipeptide with arginine and tyrosine.

    H-Arg-Gly-OH hydrochloride: A dipeptide with arginine and glycine

Uniqueness

H-Arg-Trp-OH hydrochloride is unique due to its specific interaction with PPARα and its ability to modulate lipid metabolism. This sets it apart from other dipeptides that may not have the same biological activity or therapeutic potential .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3.ClH/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);1H/t12-,14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFXAWNXBCWGRL-KYSPHBLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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